(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Advanced Synthesis
(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile C3 Synthon
(Methoxymethylene)malononitrile, with the Chemical Abstracts Service (CAS) number 672-81-1 , is a highly reactive and versatile trifunctional reagent.[1][2] Its unique electronic properties, stemming from the electron-withdrawing capabilities of the two nitrile groups and the electron-donating methoxy group, make it an invaluable tool in the arsenal of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, with a focus on its practical application in research and development.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of (Methoxymethylene)malononitrile is paramount for its effective use and safe handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 672-81-1 | [2] |
| Molecular Formula | C₅H₄N₂O | [2] |
| Molecular Weight | 108.10 g/mol | [2] |
| Appearance | Colorless liquid or solid | |
| Melting Point | 93-96 °C | [1] |
| Boiling Point | 155-157 °C at 15 Torr | |
| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [2] |
Spectroscopic Characterization
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¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the methoxy protons (CH₃) and a singlet for the vinylic proton (=CH). The chemical shift of the vinylic proton is significantly downfield due to the anisotropic effect of the nitrile groups.
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¹³C NMR: The carbon spectrum will exhibit characteristic peaks for the nitrile carbons, the olefinic carbons, and the methoxy carbon. The carbon of the C=C double bond attached to the nitrile groups will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹. A strong band for the C=C double bond stretch is also expected around 1600 cm⁻¹.
Synthesis of (Methoxymethylene)malononitrile: A Step-by-Step Protocol
The synthesis of (Methoxymethylene)malononitrile is typically achieved through the condensation of malononitrile with a trimethoxymethane, often in the presence of an acid catalyst. The following protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system.
Reaction Principle
The synthesis relies on the nucleophilic attack of the active methylene group of malononitrile on an orthoformate. The acidic conditions facilitate the elimination of methanol, driving the reaction to completion.
Caption: Synthetic pathway for (Methoxymethylene)malononitrile.
Experimental Protocol
Materials:
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Malononitrile
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Trimethyl orthoformate
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Acetic anhydride (catalyst and dehydrating agent)
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Ethanol (for recrystallization)
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Toluene (optional, for azeotropic removal of byproducts)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and trimethyl orthoformate (1.1-1.5 equivalents).
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Catalyst Addition: Slowly add acetic anhydride (0.1-0.2 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (excess orthoformate, methanol, and acetic acid) under reduced pressure.
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Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess Orthoformate: Using a slight excess of trimethyl orthoformate helps to drive the reaction to completion by ensuring the full conversion of the malononitrile.
-
Acetic Anhydride: Acetic anhydride serves a dual purpose: it acts as a catalyst by providing an acidic environment and as a dehydrating agent by reacting with the eliminated methanol, thus preventing the reverse reaction.
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Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.
Reactivity and Mechanistic Considerations
(Methoxymethylene)malononitrile is a potent electrophile, making it an excellent substrate for Michael additions and other nucleophilic attacks. The two nitrile groups strongly withdraw electron density from the double bond, while the methoxy group can act as a leaving group in subsequent reactions.
Caption: General reactivity of (Methoxymethylene)malononitrile with nucleophiles.
Key Reactions and Their Significance in Drug Development
The electrophilic nature of (Methoxymethylene)malononitrile makes it a valuable building block for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
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Synthesis of Pyrazoles: Reaction with hydrazines leads to the formation of pyrazole derivatives.[3] Pyrazoles are a common motif in many approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[3]
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Synthesis of Pyrimidines: Condensation with amidines or other suitable dinucleophiles can yield pyrimidine rings, another crucial heterocyclic core in numerous pharmaceuticals.
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Synthesis of Pyridines: Multi-component reactions involving (Methoxymethylene)malononitrile can be employed to construct substituted pyridine rings.
The causality behind its utility lies in its ability to introduce a three-carbon unit with latent functionalities. The nitrile groups can be further elaborated into amines, carboxylic acids, or other functional groups, providing a high degree of synthetic flexibility.
Safe Handling and Disposal
(Methoxymethylene)malononitrile is a toxic and reactive compound that requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
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Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
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Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[2]
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Reactivity: Can react vigorously with strong acids, bases, and oxidizing agents.
Standard Operating Procedure for Safe Handling
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Hand Protection: Wear nitrile or other chemically resistant gloves.
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Body Protection: A lab coat and closed-toe shoes are required.
-
-
Engineering Controls:
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All manipulations should be performed in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.
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Keep containers tightly closed when not in use.
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Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
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In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact emergency services.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
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Conclusion
(Methoxymethylene)malononitrile is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its high reactivity, while demanding careful handling, provides a gateway to a diverse range of molecular architectures. A thorough understanding of its properties, synthetic methods, and reactivity, as outlined in this guide, will enable researchers to harness its full potential in their scientific endeavors.
References
-
PubChem. (Methoxymethylene)malononitrile.[Link]
- Jain, A., et al.Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2023.
- Google Patents.Synthetic method of (ethoxymethylene)-malononitrile.
-
MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.[Link]
- Spectrum Chemical.SAFETY DATA SHEET - Isopropylidenemalononitrile. 2016.
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.[Link]
- Rackcdn.com.Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. 2017.
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CDC Stacks. NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[Link]
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Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
- The Royal Society of Chemistry.
-
PubMed. Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime.[Link]
-
ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).[Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.[Link]
- Google Patents.Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
- The Royal Society of Chemistry.
- Reaxys.Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
-
ResearchGate. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.[Link]
(Methoxymethylene)malononitrile
Substituted Malononitrile
(Methoxymethylene)malononitrile
Acyclic Intermediate
5-Aminopyrazole-4-carbonitrile